molecular formula C18H20F3N3O2S B3018303 1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide CAS No. 2097914-36-6

1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B3018303
CAS No.: 2097914-36-6
M. Wt: 399.43
InChI Key: YVZKHGCPSAPMAA-UHFFFAOYSA-N
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Description

1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20F3N3O2S and its molecular weight is 399.43. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Reactivity

Research on sulfonamide compounds similar to "1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide" often focuses on their molecular structure and reactivity. For instance, the study of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide explored its conformations and self-association in solutions, revealing insights into the hydrogen bonding and proton affinities within the molecule (Sterkhova, Moskalik, & Shainyan, 2014). Such studies are essential for understanding the chemical behavior and potential applications of sulfonamide derivatives in catalysis and as ligands in metal coordination complexes.

Coordination Chemistry and Ligand Design

Sulfonamide derivatives are prospective ligands for metal coordination, as shown in research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide. These compounds demonstrate varied structural conformations and hydrogen bonding capabilities, influencing their ability to form complex supramolecular structures (Jacobs, Chan, & O'Connor, 2013). The nuanced understanding of these interactions aids in the design of more efficient ligands for catalysis and material science applications.

Organic Synthesis and Catalysis

The research on sulfonamides as terminators of cationic cyclizations highlights their utility in organic synthesis, particularly in forming pyrrolidines and polycyclic systems efficiently (Haskins & Knight, 2002). This demonstrates the role of sulfonamide derivatives in facilitating complex chemical reactions, which could be applicable in synthesizing pharmacologically relevant molecules or materials with unique properties.

Material Science and Electrooptic Applications

Further extending the utility of sulfonamide compounds, research into dibranched, heterocyclic chromophores involving pyridine and pyrrole units showcases their potential in fabricating electrooptic films. These materials exhibit significant nonlinear optical and electrooptic responses, essential for developing advanced photonic devices (Facchetti et al., 2006).

Properties

IUPAC Name

1-(3-methylphenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2S/c1-13-3-2-4-14(9-13)12-27(25,26)23-16-7-8-24(11-16)17-6-5-15(10-22-17)18(19,20)21/h2-6,9-10,16,23H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZKHGCPSAPMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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